2,2',2'',2'''-((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetraacetic acid 2,2',2'',2'''-((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetraacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16561327
InChI: InChI=1S/C34H28O12/c35-29(36)17-43-25-9-1-21(2-10-25)33(22-3-11-26(12-4-22)44-18-30(37)38)34(23-5-13-27(14-6-23)45-19-31(39)40)24-7-15-28(16-8-24)46-20-32(41)42/h1-16H,17-20H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
SMILES:
Molecular Formula: C34H28O12
Molecular Weight: 628.6 g/mol

2,2',2'',2'''-((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetraacetic acid

CAS No.:

Cat. No.: VC16561327

Molecular Formula: C34H28O12

Molecular Weight: 628.6 g/mol

* For research use only. Not for human or veterinary use.

2,2',2'',2'''-((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetraacetic acid -

Specification

Molecular Formula C34H28O12
Molecular Weight 628.6 g/mol
IUPAC Name 2-[4-[1,2,2-tris[4-(carboxymethoxy)phenyl]ethenyl]phenoxy]acetic acid
Standard InChI InChI=1S/C34H28O12/c35-29(36)17-43-25-9-1-21(2-10-25)33(22-3-11-26(12-4-22)44-18-30(37)38)34(23-5-13-27(14-6-23)45-19-31(39)40)24-7-15-28(16-8-24)46-20-32(41)42/h1-16H,17-20H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Standard InChI Key PZISKVVTXSIUMQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(C=C3)OCC(=O)O)C4=CC=C(C=C4)OCC(=O)O)OCC(=O)O

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture

The compound’s IUPAC name, 2-[4-[1,2,2-tris[4-(carboxymethoxy)phenyl]ethenyl]phenoxy]acetic acid, reveals a central ethene group (C2H2\text{C}_2\text{H}_2) bonded to four benzene rings via a tetrayl linkage. Each benzene ring is further functionalized with oxy groups connected to acetic acid moieties (CH2COOH\text{CH}_2\text{COOH}). This tetrahedral arrangement creates a symmetrical, highly branched molecule with four reactive carboxyl groups positioned at the periphery.

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are absent from available sources, the molecular structure implies characteristic signals:

  • ¹H NMR: Distinct peaks for aromatic protons (δ 6.5–7.5 ppm), methylene groups in acetic acid (δ 3.5–4.0 ppm), and carboxyl protons (δ 12–13 ppm).

  • IR: Strong absorption bands for C=O (1700–1720 cm⁻¹) and O–H (2500–3300 cm⁻¹) .

Synthesis and Preparation Methods

General Synthetic Strategy

The synthesis begins with phenol derivatives, which undergo sequential etherification and coupling reactions. A proposed pathway involves:

  • Ether Formation: Reaction of phenol with chloroacetic acid to produce phenoxyacetic acid.

  • Core Assembly: Coupling of four phenoxyacetic acid units via an ethene tetrayl linker, likely using a palladium-catalyzed cross-coupling or Ullmann reaction .

  • Purification: Chromatographic techniques to isolate the target compound from oligomeric byproducts.

Optimization Challenges

Key challenges include controlling the degree of substitution and minimizing side reactions during the coupling step. The industrial-scale production described by Hangzhou KieRaychem Co., Ltd. achieves a purity of 99% through recrystallization, though specific solvent systems remain undisclosed.

Table 1: Synthetic Parameters and Yields

ParameterValue/RangeSource
Starting MaterialPhenol derivatives
Coupling CatalystNot specified
Purity99%
ScaleUp to 10 metric tons/day

Physicochemical Properties

Physical State and Solubility

The compound is typically obtained as a colorless to white powder or liquid , with solubility dependent on pH. In acidic conditions, protonation of carboxyl groups enhances solubility in polar solvents like water or ethanol. Under basic conditions, deprotonation forms a tetra-anionic species with increased hydrophilicity.

Thermal Stability

Predicted thermogravimetric analysis (TGA) data suggest decomposition above 250°C, consistent with aromatic and carboxylate functionalities . The lack of a defined melting point indicates amorphous or polymorphic behavior, necessitating further crystallographic studies.

Table 2: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight628.6 g/mol
AppearanceColorless to white powder
Storage ConditionsDry, dark, ventilated
ParameterRecommendationSource
Personal ProtectionGloves, eye protection
First AidRinse skin/eyes with water
StorageAvoid moisture, light

Environmental Impact

No ecotoxicity data are available. Given its persistence (predicted high molecular weight), appropriate waste management protocols are essential to prevent aquatic contamination.

Future Research Directions

Structural Modifications

Introducing electron-withdrawing or donating groups to the benzene rings could modulate electronic properties for optoelectronic applications. For example, fluorination might enhance thermal stability.

Biological Studies

In vitro toxicity assays and pharmacokinetic profiling are needed to assess therapeutic potential. The carboxyl groups could facilitate conjugation to biologics (e.g., antibodies), enabling targeted drug delivery.

Industrial Collaboration

Partnerships between academic institutions and manufacturers like KieRaychem could accelerate scale-up and application testing, particularly in MOF synthesis and catalytic systems.

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